Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromomethyl group and an ethyl ester group attached to the benzofuran core. It is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate typically involves the bromination of a suitable benzofuran precursor. One common method is the bromination of ethyl 1-benzofuran-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Scientific Research Applications
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate and its derivatives depends on the specific biological target and pathway involved. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- Ethyl 2-(chloromethyl)-1-benzofuran-3-carboxylate
- Ethyl 2-(iodomethyl)-1-benzofuran-3-carboxylate
- Methyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
Comparison: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, making it a more versatile intermediate in organic synthesis. Additionally, the ethyl ester group provides different solubility and reactivity characteristics compared to the methyl ester analog.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDPFUKARXKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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